N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” is a complex organic compound that features a fluorenyl group, a methoxyphenyl group, and an imidazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorenyl intermediate: This could involve the functionalization of fluorene through halogenation, followed by substitution reactions to introduce the desired functional groups.
Synthesis of the imidazolidinone ring: This step might involve the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Coupling of intermediates: The final step would involve coupling the fluorenyl intermediate with the imidazolidinone intermediate, possibly through an amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The fluorenyl and imidazolidinone moieties could play a role in binding to the target, while the methoxyphenyl group might influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-yl)-2-[3-(4-hydroxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- N-(9H-fluoren-2-yl)-2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
- N-(9H-fluoren-2-yl)-2-[3-(4-nitrophenyl)-2-oxoimidazolidin-1-yl]acetamide
Uniqueness
“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This could result in different biological activities or material properties compared to its analogs with other substituents.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-21-9-7-20(8-10-21)28-13-12-27(25(28)30)16-24(29)26-19-6-11-23-18(15-19)14-17-4-2-3-5-22(17)23/h2-11,15H,12-14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQASPUYFWVPQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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